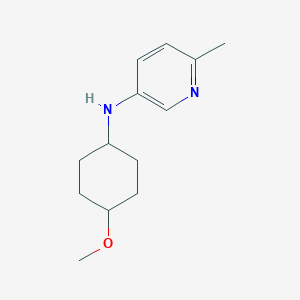
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid, also known as tryptophan methyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of the amino acid tryptophan and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is not fully understood. However, it has been found to act as a substrate for various enzymes involved in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. It is also thought to act as a precursor for the synthesis of various indole derivatives.
Biochemical and Physiological Effects:
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid has various biochemical and physiological effects. It has been found to increase the production of tryptamine and serotonin in various organisms. Additionally, it has been found to have antimicrobial and antifungal properties. This compound has also been found to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid in lab experiments is its availability. This compound is readily available and can be easily synthesized. Additionally, it has a wide range of applications in various fields of research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are many future directions for the study of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid. One direction is the study of its potential as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its role in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. Finally, the potential use of this compound in the treatment of cancer should be further explored.
Métodos De Síntesis
The synthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid involves the reaction of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid methyl ester hydrochloride with isobutyl chloroformate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for 12 hours. The resulting product is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is used in various scientific research applications. It is commonly used as a substrate for the enzymatic production of tryptamine and serotonin. It is also used as a precursor for the synthesis of various indole derivatives. Additionally, this compound has been used in the study of the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives in bacteria.
Propiedades
IUPAC Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(14(18)19)9(2)16-13(17)11-3-4-12-10(7-11)5-6-15-12/h3-9,15H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWCYIBWBZOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC2=C(C=C1)NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)


![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)